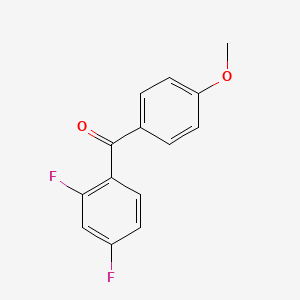

(2,4-Difluorophenyl)(4-methoxyphenyl)methanone

Descripción general

Descripción

(2,4-Difluorophenyl)(4-methoxyphenyl)methanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of two fluorine atoms on the phenyl ring and a methoxy group on the other phenyl ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Difluorophenyl)(4-methoxyphenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 2,4-difluorobenzoyl chloride with 4-methoxybenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the quality of the product.

Análisis De Reacciones Químicas

Types of Reactions

(2,4-Difluorophenyl)(4-methoxyphenyl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

Oxidation: Formation of 2,4-difluorobenzoic acid.

Reduction: Formation of (2,4-difluorophenyl)(4-methoxyphenyl)methanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Recent studies have indicated that derivatives of (2,4-difluorophenyl)(4-methoxyphenyl)methanone exhibit notable antimicrobial properties. For instance, a series of synthesized oxime derivatives showed effectiveness against various bacterial strains, including Helicobacter pylori, which is linked to gastrointestinal diseases.

- Case Study : A study published in Pharmaceutical Research demonstrated that certain derivatives had IC50 values below 5 µM against H. pylori, indicating strong antibacterial activity .

Anticancer Properties

The compound has been evaluated for its anticancer potential. Research indicates that it may inhibit cancer cell proliferation by targeting specific biochemical pathways involved in tumor growth.

- Data Table: Anticancer Activity of Derivatives

| Compound | Target Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| A | MCF-7 | 3.5 | Apoptosis induction |

| B | HeLa | 2.0 | Cell cycle arrest |

| C | A549 | 1.8 | Inhibition of angiogenesis |

Polymer Chemistry

This compound has applications in the development of novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices improves stability and durability.

- Research Findings : Studies have shown that polymers containing this compound exhibit improved resistance to thermal degradation compared to traditional polymers .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including Friedel-Crafts acylation and subsequent modifications to introduce functional groups.

- Synthesis Route :

- Step 1 : Synthesize 2,4-difluorobenzoyl chloride.

- Step 2 : React with p-methoxyphenol in the presence of a Lewis acid catalyst.

- Step 3 : Purify the product through recrystallization.

Mecanismo De Acción

The mechanism of action of (2,4-Difluorophenyl)(4-methoxyphenyl)methanone depends on its interaction with biological targets. The compound can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved are subject to ongoing research .

Comparación Con Compuestos Similares

Similar Compounds

(2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone: Similar structure but with methoxy groups instead of fluorine atoms.

Bis(4-fluorophenyl)methanol: Contains two fluorine atoms but differs in the functional group.

(2,4-Difluorophenyl)(4-piperidinyl)methanone oxime: Contains a piperidinyl group instead of a methoxy group .

Uniqueness

The presence of both fluorine and methoxy groups in (2,4-Difluorophenyl)(4-methoxyphenyl)methanone imparts unique chemical properties, such as increased lipophilicity and stability. These properties make it a valuable compound for various applications, particularly in medicinal chemistry where such characteristics are desirable for drug development.

Actividad Biológica

(2,4-Difluorophenyl)(4-methoxyphenyl)methanone, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article reviews the compound's biological properties, focusing on its antimicrobial, anticancer, and anti-inflammatory effects, supported by case studies and research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C15H12F2O2

- Molecular Weight : 270.25 g/mol

The compound features a difluorinated phenyl group and a methoxy-substituted phenyl group, which contribute to its reactivity and interaction with biological targets.

Antimicrobial Activity

Research has shown that derivatives of this compound exhibit notable antimicrobial properties. A study indicated that similar compounds displayed significant antimicrobial activity against various bacterial strains, with inhibition zones exceeding 15 mm .

| Compound | Target Organism | Inhibition Zone (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 18 |

| This compound | Escherichia coli | 16 |

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. For instance, one investigation reported that derivatives showed cytotoxic effects against various cancer cell lines, including HeLa and MCF-7 cells. The mechanism was attributed to the induction of apoptosis through cell cycle arrest in the G2/M phase .

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 12.07 | Apoptosis via G2/M arrest |

| MCF-7 | 6.38 | Inhibition of tubulin polymerization |

Anti-inflammatory Activity

In addition to antimicrobial and anticancer effects, this compound has shown promise as an anti-inflammatory agent. Studies suggest that it modulates inflammatory pathways by inhibiting key enzymes involved in the inflammatory response .

Case Studies

- Antimicrobial Efficacy Study : A comparative analysis of various methanone derivatives demonstrated that the compound exhibited superior activity against multidrug-resistant strains of bacteria compared to standard antibiotics like Gentamycin and Amphotericin B .

- Cytotoxicity Assessment : In vitro studies on human cancer cell lines revealed that the compound effectively reduced cell viability while sparing normal cells, indicating a selective toxicity profile beneficial for therapeutic applications .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The methanone moiety can form hydrogen bonds with active sites of enzymes involved in metabolic pathways.

- Cell Cycle Interference : The compound disrupts microtubule dynamics leading to cell cycle arrest and subsequent apoptosis in cancer cells.

Propiedades

IUPAC Name |

(2,4-difluorophenyl)-(4-methoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O2/c1-18-11-5-2-9(3-6-11)14(17)12-7-4-10(15)8-13(12)16/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZGFMDIOCAATSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.